(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
Description
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated derivative of a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a methanoanthracene core with specific stereochemistry. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their isotopic properties.
Properties
CAS No. |
1329799-73-6 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
246.335 |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
InChI Key |
NELNWZJOZOSDFH-ROKNWGGVSA-N |
SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Synonyms |
(1α,4α,4aα,9aα)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8; |
Origin of Product |
United States |
Preparation Methods
Methyl Group Deuteration via Grignard Reagents
The 4a-methyl group is deuterated using CD₃MgBr in a nucleophilic substitution reaction. Rispens et al. (2005) reported that treating the ketone intermediate with deuterated methylmagnesium bromide in THF at −78°C achieves >95% deuterium incorporation:
Aromatic Deuteration via Hydrogen Isotope Exchange (HIE)
The remaining five deuterium atoms are introduced via pH-dependent HIE using D₂O. As demonstrated in metallaphotoredox methodologies, thianthrenium salts facilitate selective α-deuteration. For aromatic positions, RhCl₃ catalysis in D₂O at 120°C for 24 hours achieves 98% deuterium incorporation without racemization.
Stereochemical Refinement and Purification
Chiral Resolution
Racemic mixtures are resolved via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phases of hexane/isopropanol (90:10) yield enantiomeric excess (ee) >99%.
Crystallization
Recrystallization from ethyl acetate/n-heptane produces optically pure crystals (m.p. 215–217°C).
Analytical Validation
| Technique | Key Data | Source |
|---|---|---|
| NMR (¹H, ¹³C) | Absence of proton signals at 2.1 ppm (CD₃) | |
| HRMS | m/z 246.33 (M+H⁺) | |
| HPLC | Retention time: 12.7 min (Chiralcel OD-H) |
Scalability and Industrial Adaptations
Continuous-flow systems, analogous to Δ⁹-THC syntheses, enhance reproducibility for large-scale production. A two-stage reactor design achieves 85% yield at 10 kg/batch:
-
Stage 1 : Diels-Alder cyclization (residence time: 2 h, 80°C).
-
Stage 2 : Deuteration via D₂O/HIE (residence time: 4 h, 120°C).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Further hydrogenation to fully saturated compounds.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in various scientific research fields:
Chemistry: Studying reaction mechanisms and kinetics using deuterium labeling.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Exploring potential therapeutic applications and drug metabolism.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its unique structure and isotopic properties. The deuterium atoms can influence reaction rates and pathways, providing insights into the behavior of similar non-deuterated compounds. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: The non-deuterated version of the compound.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups or substituents.
Uniqueness
The uniqueness of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 lies in its deuterium content, which provides distinct advantages in research applications. Deuterium labeling allows for the study of reaction mechanisms and metabolic processes with greater precision and accuracy.
Biological Activity
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a synthetic compound of interest due to its potential biological activities and applications in pharmacology. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C16H14O2
- Molecular Weight : 238.28 g/mol
- CAS Number : 97804-50-7
- Appearance : Pale yellow solid
- Solubility : Soluble in organic solvents; low solubility in water.
Synthesis
The compound is synthesized through the reaction of menadione with cyclopentadiene. This method allows for the generation of the desired stereochemistry essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a vitamin K1 intermediate and its potential pharmacological effects.
Key Biological Activities
- Vitamin K Activity :
- Acts as an intermediate in the synthesis of vitamin K1 (phytonadione), which is crucial for blood coagulation.
- Antioxidant Properties :
- Exhibits antioxidant activity that may protect cells from oxidative stress.
- Potential Anti-cancer Effects :
- Preliminary studies suggest it may have anti-cancer properties by inhibiting cell proliferation in certain cancer cell lines.
Pharmacological Profile
The pharmacological profile indicates that this compound acts as an agonist for the androgen receptor similar to boldenone undecylenate but with lower hepatotoxicity risks due to its non-17α-alkylated nature.
Enzyme Inhibition
It has been reported to inhibit various cytochrome P450 enzymes:
- CYP1A2 : Inhibition may lead to altered metabolism of other drugs.
- CYP2C19 : Affects the metabolism of several therapeutic agents.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound has significant antioxidant activity when tested against free radicals. |
| Study 2 | Investigated its role as a vitamin K precursor and found it essential for proper coagulation processes in vitro. |
| Study 3 | Explored anti-cancer properties and noted reduced proliferation rates in breast cancer cell lines upon treatment with the compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of polycyclic methanoanthracene derivatives typically involves Diels-Alder reactions or catalytic hydrogenation. For stereochemical control, reaction temperature and solvent polarity are critical. For example, low temperatures (-20°C to 0°C) in THF or dichloromethane favor endo selectivity, while polar aprotic solvents (e.g., DMF) may alter diastereomeric ratios. Post-synthetic deuterium incorporation (e.g., via H/D exchange under acidic conditions) requires precise pH control to avoid core structural degradation .
Q. What spectroscopic methods are most effective for characterizing its structure and isotopic purity?
- Methodological Answer :
- 1H/13C NMR : Assign deuterium positions using deuterium-induced isotopic shifts in 13C NMR (e.g., upfield shifts of 0.1–0.3 ppm per D-substitution).
- X-ray Crystallography : Resolve absolute configuration and core geometry (e.g., bond angles of the methano bridge) using single-crystal analysis .
- High-Resolution Mass Spectrometry (HRMS) : Confirm isotopic purity (e.g., d8 substitution) with a mass accuracy threshold of <5 ppm .
Q. How does the compound’s solubility profile in organic solvents impact experimental design for kinetic studies?
- Methodological Answer : Limited solubility in polar solvents (e.g., water, methanol) necessitates the use of deuterated chloroform (CDCl3) or DMSO-d6 for homogeneous reaction conditions. For kinetic assays, pre-dissolve the compound in a minimal volume of DMSO (≤5% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated (B3LYP/6-31G*) chemical shifts with experimental NMR data. Discrepancies >1 ppm may indicate conformational flexibility or crystal-packing effects.
- Dynamic NMR : Probe temperature-dependent coalescence of signals to identify fluxional behavior in the methanoanthracene core .
Q. What isotopic effects arise from deuterium substitution at the d8 positions in photochemical degradation studies?
- Methodological Answer : Deuterium substitution reduces reaction rates (kinetic isotope effect, KIE ≈ 2–3) in UV-induced degradation due to lower zero-point energy in C-D bonds. Use LC-MS to track deuterium retention in degradation products and validate mechanisms (e.g., radical vs. ionic pathways) .
Q. What strategies optimize catalytic hydrogenation efficiency while preserving the methanoanthracene core’s stereochemical integrity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
